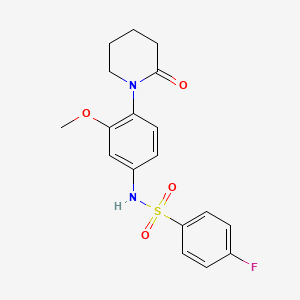

4-fluoro-N-(3-methoxy-4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide

Description

The compound 4-fluoro-N-(3-methoxy-4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide (referred to as the target compound) is a sulfonamide derivative featuring a fluorinated benzene ring, a methoxy-substituted phenyl group, and a 2-oxopiperidin-1-yl moiety.

Properties

IUPAC Name |

4-fluoro-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19FN2O4S/c1-25-17-12-14(7-10-16(17)21-11-3-2-4-18(21)22)20-26(23,24)15-8-5-13(19)6-9-15/h5-10,12,20H,2-4,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRQFUZZHQBBGNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)F)N3CCCCC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19FN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(3-methoxy-4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Formation of the Piperidinyl Intermediate: The piperidinyl group is introduced through a reaction involving piperidine and an appropriate electrophile under controlled conditions.

Introduction of the Methoxy Group: The methoxy group is typically introduced via methylation reactions using reagents such as methyl iodide or dimethyl sulfate.

Fluorination: The fluorine atom is introduced using fluorinating agents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

Sulfonamide Formation: The final step involves the formation of the sulfonamide linkage through the reaction of the intermediate with a sulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-(3-methoxy-4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine and methoxy positions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles like amines or thiols in the presence of a suitable base.

Major Products Formed

Oxidation: Formation of corresponding sulfoxides or sulfones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

4-fluoro-N-(3-methoxy-4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide has a wide range of scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases involving inflammation and cancer.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-fluoro-N-(3-methoxy-4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as anti-inflammatory or anticancer activities.

Comparison with Similar Compounds

4-Fluoro-N-{1-[2-(2,2-Dimethyl-2,3-Dihydrobenzofuran-7-yloxy)Ethyl]Piperidin-4-yl}Benzenesulfonamide (Compound 6)

- Structural Differences : Incorporates a dihydrobenzofuran-ether-piperidine chain instead of the methoxy-oxopiperidine-phenyl group in the target compound.

- Synthesis : High yield (89%) via sulfonylation of a primary amine with 4-fluorobenzenesulfonyl chloride .

- Bioactivity : Acts as a dual α2A/5-HT7 receptor antagonist, suggesting CNS applications. The dihydrobenzofuran moiety may enhance lipophilicity and blood-brain barrier penetration compared to the target compound’s oxopiperidine group .

4-Fluoro-N-(4-Methylphenyl)-N-[2-Oxo-2-(Piperidin-1-yl)Ethyl]Benzenesulfonamide

- Structural Differences : Contains a methylphenyl group and a 2-oxopiperidinyl-ethyl chain on the sulfonamide nitrogen, unlike the target compound’s direct phenyl substitution.

4-(2-Oxopyrrolidin-1-yl)-N-Phenylbenzenesulfonamide (Compound 19)

- Structural Differences : Replaces the 6-membered 2-oxopiperidine with a 5-membered 2-oxopyrrolidine.

- Physicochemical Properties: Higher melting point (184–186°C) due to stronger intermolecular interactions from the unsubstituted phenyl group.

4-Fluoro-N-{4-[(3-Methylpiperidin-1-yl)Sulfonyl]Phenyl}Benzenesulfonamide

4-Fluoro-N-([3-(4-Methoxyphenyl)-5-Isoxazolyl]Methyl)Benzenesulfonamide

- Structural Differences : Substitutes the oxopiperidine with an isoxazole ring bearing a 4-methoxyphenyl group.

- Bioactivity : The isoxazole’s electron-rich nature could alter hydrogen-bonding interactions in target binding. Lower molecular weight (362.38 vs. ~412 for the target compound) may improve bioavailability .

Research Implications and Gaps

- Target Compound : Further studies are needed to elucidate its synthesis route, receptor targets, and pharmacokinetic profile.

- Structural Trends: Piperidinone vs. Pyrrolidinone: 6-membered rings (piperidinone) may offer better conformational flexibility for receptor binding than 5-membered analogs. Substituent Effects: Methoxy and oxopiperidine groups likely enhance solubility and hydrogen-bonding capacity, critical for drug-receptor interactions. Synthetic Accessibility: High-yield routes (e.g., 89% in ) suggest feasible scalability for analogs.

Biological Activity

The compound 4-fluoro-N-(3-methoxy-4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide is a synthetic organic molecule that has gained attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₅H₁₈FNO₃S. The compound features a fluorine atom, a methoxy group, and a piperidinyl moiety, contributing to its unique biological properties. The sulfonamide group enhances its pharmacological profile, making it a candidate for various therapeutic applications.

Structural Characteristics

| Component | Description |

|---|---|

| Fluorine Atom | Enhances binding affinity and selectivity |

| Methoxy Group | May influence lipophilicity and bioavailability |

| Piperidinyl Moiety | Contributes to overall stability |

| Sulfonamide Group | Increases solubility and bioactivity |

Antimicrobial Properties

Research indicates that this compound exhibits significant antibacterial and antifungal activities. In high-throughput screening assays, the compound demonstrated effectiveness against various bacterial strains, including Escherichia coli and Pseudomonas aeruginosa.

Antimicrobial Activity Data

| Microorganism | Activity Type | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Escherichia coli | Antibacterial | 12.5 µg/mL |

| Pseudomonas aeruginosa | Antibacterial | 15.0 µg/mL |

| Candida albicans | Antifungal | 20.0 µg/mL |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies have shown that it inhibits the growth of various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer), with IC₅₀ values comparable to standard chemotherapeutics.

Anticancer Activity Data

| Cell Line | IC₅₀ Value (µM) | Comparison Drug |

|---|---|---|

| MCF-7 | 24.74 | 5-Fluorouracil |

| HCT-116 | 22.50 | Doxorubicin |

The mechanism of action involves the interaction of the compound with specific molecular targets such as enzymes or receptors involved in cellular signaling pathways. The presence of the fluorine atom enhances the binding affinity through hydrogen bonding and van der Waals interactions.

Study 1: Antimicrobial Efficacy

In a study published in 2023, researchers screened a series of sulfonamide derivatives, including this compound, for antimicrobial activity. The results indicated that this compound exhibited superior antibacterial properties compared to other derivatives tested, highlighting its potential as a lead compound for antibiotic development.

Study 2: Anticancer Potential

Another investigation focused on the anticancer efficacy of this compound against MCF-7 and HCT-116 cells. The findings revealed that it significantly inhibited cell proliferation through apoptosis induction, suggesting its potential role in cancer therapy .

Q & A

Q. What are the implications of fluorinated substituents on physicochemical properties and bioactivity?

- Methodological Answer : The 4-fluoro group enhances metabolic stability by resisting cytochrome P450 oxidation. It also increases lipophilicity (logP), improving membrane permeability. Comparative studies with non-fluorinated analogs show reduced IC₅₀ values in enzyme inhibition assays, highlighting fluorine’s role in optimizing pharmacodynamics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.